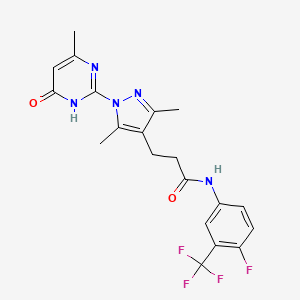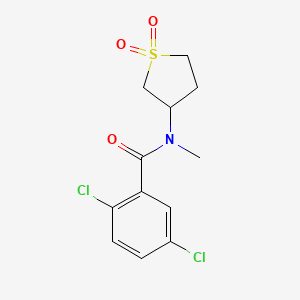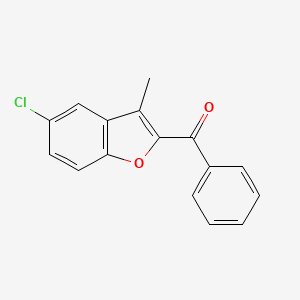![molecular formula C28H31N3O4S B2686923 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide CAS No. 683770-47-0](/img/structure/B2686923.png)
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . The benzoxazole ring is attached to a phenyl group at the 2-position. At the 4-position of the phenyl group, there is a dibutylsulfamoyl group attached. The compound also contains an amide functional group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzoxazole ring, the phenyl ring, and the dibutylsulfamoyl group . The benzoxazole and phenyl rings are aromatic, meaning they have a stable, cyclic, conjugated system of pi electrons .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzoxazole ring, the phenyl ring, and the dibutylsulfamoyl group . The amide group could potentially undergo hydrolysis, and the benzoxazole ring could potentially participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole and phenyl rings could contribute to its aromaticity and potentially its UV/Vis absorption properties . The amide group could participate in hydrogen bonding, influencing its solubility properties .科学的研究の応用
Materials Science and Polymer Chemistry
Chain-Growth Polycondensation for Aramides : The synthesis of well-defined aramides, including block copolymers containing aramide with low polydispersity, demonstrates the application in materials science. This method involves chain-growth polycondensation, offering a route to create polymers with precise molecular weights and structures, which could be crucial for developing advanced materials with tailored properties (Yokozawa et al., 2002).
Synthetic Chemistry and Drug Development
Antitumor and Bioactivity : Compounds structurally related to N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide have been synthesized with potential antitumor effects and excellent bioactivities. This highlights the role of such compounds in the development of new anticancer agents through the exploration of their synthetic routes and biological activities (Bin, 2015).
Endothelin Receptor Antagonists : The study on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor-A antagonists showcases the therapeutic application potential. The research into the structure-activity relationships of these compounds could inform the design of new treatments for cardiovascular diseases (Wu et al., 1997).
Photo-Physical and Fluorescent Studies
ESIPT Inspired Fluorescent Derivatives : The synthesis and study of excited state intra-molecular proton transfer (ESIPT) inspired 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, demonstrate the application in creating materials with unique absorption-emission properties. This research can contribute to the development of new fluorescent probes and materials for sensing and imaging applications (Padalkar et al., 2011).
将来の方向性
特性
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O4S/c1-3-5-19-31(20-6-4-2)36(33,34)22-17-15-21(16-18-22)27(32)29-24-12-8-7-11-23(24)28-30-25-13-9-10-14-26(25)35-28/h7-18H,3-6,19-20H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKUGDKLUWKRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-2-methylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2686843.png)
![1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2686844.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2686845.png)






![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide](/img/structure/B2686858.png)
![1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2686861.png)
![3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2686862.png)
